N,N-Dimethylpyrrolidin-3-amine hydrochloride
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Overview
Description
N,N-Dimethylpyrrolidin-3-amine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is commonly used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions and its utility in the synthesis of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidin-3-amine hydrochloride can be synthesized through the reaction of pyrrolidine with dimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where pyrrolidine and dimethylamine are combined with hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the target compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.
Major Products Formed:
Oxidation: N-oxides of N,N-Dimethylpyrrolidin-3-amine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-Dimethylpyrrolidin-3-amine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: this compound has applications in medicinal chemistry for the development of new drugs. It is involved in the synthesis of compounds with potential therapeutic effects .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, catalysts, and polymer additives .
Mechanism of Action
The mechanism of action of N,N-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group is particularly reactive, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- N,N-Dimethyl-3-pyrrolidinamine
- 3-(Dimethylamino)pyrrolidine
Comparison: N,N-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its specific reactivity and the presence of the dimethylamino group. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis .
Properties
CAS No. |
152811-55-7 |
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Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H |
InChI Key |
JZVQJYNGSZASKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCNC1.Cl |
Origin of Product |
United States |
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